2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- is a chemical compound with a complex structure that includes a piperidinone ring substituted with dichlorophenyl and phenyl groups
Vorbereitungsmethoden
The synthesis of 2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized to form the piperidinone ring. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- can be compared with other similar compounds, such as:
2-Piperidinone, 4-phenyl-: This compound lacks the dichlorophenyl group, which may result in different chemical and biological properties.
2-Piperidinone, 4-(2,4-dichlorophenyl)-: This compound lacks the phenyl group, which may also lead to different properties. The presence of both dichlorophenyl and phenyl groups in 2-Piperidinone, 4-(2,4-dichlorophenyl)-3-phenyl-, trans- makes it unique and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
132604-98-9 |
---|---|
Molekularformel |
C17H15Cl2NO |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
(3S,4S)-4-(2,4-dichlorophenyl)-3-phenylpiperidin-2-one |
InChI |
InChI=1S/C17H15Cl2NO/c18-12-6-7-13(15(19)10-12)14-8-9-20-17(21)16(14)11-4-2-1-3-5-11/h1-7,10,14,16H,8-9H2,(H,20,21)/t14-,16-/m1/s1 |
InChI-Schlüssel |
WSFNSRPBUMUZFE-GDBMZVCRSA-N |
Isomerische SMILES |
C1CNC(=O)[C@@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
C1CNC(=O)C(C1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.